Nav1.7-IN-2 -

Nav1.7-IN-2

Catalog Number: EVT-253242
CAS Number:
Molecular Formula: C22H22FN5O2
Molecular Weight: 407.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Nav1.7-IN-2 is an inhibitor of voltage-gated sodium channels (Nav), in particular Nav 1.7, with IC50 of 80 nM.IC50 value: 80 nMTarget: Nav 1.7Nav1.7-IN-2 is useful for the treatment of diseases treatable by inhibition of these channels, in particular, chronic pain disorder. The more detailed information please refer to WO 2011103196 A1. Nav1.7-IN-2 is a Nav1.7 channel inhibitor extracted from patent WO/2011103196 A1, compound example J, has an IC50 of 80 nM.
Overview

Nav1.7-IN-2 is a novel compound identified as an inhibitor of the voltage-gated sodium channel Nav1.7, which plays a crucial role in pain signaling and nociception. The discovery of effective inhibitors like Nav1.7-IN-2 is essential for developing analgesic therapies, particularly for conditions where traditional pain management strategies are inadequate. This compound has garnered attention due to its potential therapeutic applications in treating pain syndromes linked to the Nav1.7 channel.

Source

Nav1.7-IN-2 was developed through a scaffold-based screening approach that utilized carbenoid-involved reactions to create a diverse library of compounds. This innovative method allowed researchers to identify promising candidates with high potency against the Nav1.7 channel, leading to the synthesis of this specific compound .

Classification

Nav1.7-IN-2 is classified as a sodium channel inhibitor, specifically targeting the Nav1.7 subtype of voltage-gated sodium channels. These channels are primarily expressed in sensory neurons and are implicated in the transmission of pain signals, making them significant targets for analgesic drug development .

Synthesis Analysis

Methods

The synthesis of Nav1.7-IN-2 involved a combination of computational modeling and synthetic chemistry techniques. The initial phase included virtual screening of a large compound library designed using carbenoid-involved reactions, which facilitated rapid exploration of chemical space and identification of potential inhibitors .

Technical Details

The synthesis process utilized a scaffold-oriented strategy where selected scaffolds were modified with various substituents to enhance binding affinity to the Nav1.7 channel. The resulting compounds underwent bioactivity validation through in vitro assays to confirm their inhibitory effects on the target channel .

Molecular Structure Analysis

Structure

Data

The detailed molecular data such as molecular weight, exact chemical formula, and stereochemistry would typically be provided through experimental validation methods like X-ray crystallography or nuclear magnetic resonance spectroscopy, but specific data for Nav1.7-IN-2 is not currently available in public databases.

Chemical Reactions Analysis

Reactions

The chemical reactions involved in synthesizing Nav1.7-IN-2 primarily revolved around carbenoid-involved reactions, which are known for their efficiency and selectivity in generating complex organic molecules from simpler precursors .

Technical Details

These reactions allow for the construction of diverse molecular architectures while minimizing waste production, making them an attractive option for drug discovery processes . The synthetic route would include steps such as coupling reactions and functional group modifications tailored to enhance the compound's pharmacological properties.

Mechanism of Action

Process

Nav1.7-IN-2 exerts its effects by binding selectively to the Nav1.7 sodium channel, inhibiting its activity and thereby reducing the excitability of sensory neurons involved in pain transmission . This mechanism is particularly relevant in conditions characterized by hyperexcitability of nociceptive pathways.

Data

The precise binding affinity and inhibition constants (IC50 values) for Nav1.7-IN-2 would typically be determined through electrophysiological assays, providing quantitative data on its potency as an inhibitor .

Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties such as melting point or solubility are not detailed in the current literature regarding Nav1.7-IN-2, compounds targeting ion channels often exhibit properties conducive to cellular uptake and bioavailability.

Chemical Properties

Chemical properties would include stability under physiological conditions, reactivity with biological targets, and compatibility with formulation technologies used in drug delivery systems . These properties are critical for ensuring that the compound remains effective once administered.

Applications

Scientific Uses

Nav1.7-IN-2 holds promise primarily in pain management research as a potential analgesic agent targeting neuropathic pain syndromes and other conditions associated with aberrant sodium channel activity. Its development could lead to new therapeutic options that improve patient outcomes by providing effective pain relief without the side effects commonly associated with current analgesics .

Introduction to Nav1.7 as a Therapeutic Target

Molecular Biology of Nav1.7 Sodium Channels

Structural Determinants of Nav1.7 Function

Nav1.7, encoded by the SCN9A gene, is a voltage-gated sodium channel α-subunit comprising four homologous domains (DI–DIV), each containing six transmembrane segments (S1–S6). The S4 segments act as voltage sensors, enriched with positively charged amino acids that undergo outward displacement upon membrane depolarization, initiating channel activation. The pore region, formed by S5-S6 loops from each domain, facilitates selective sodium ion conductance [1] [5]. Nav1.7 exhibits unique biophysical properties including slow closed-state inactivation kinetics (~150 ms versus ~20 ms for Nav1.6) and a hyperpolarized voltage-dependence of activation (V1/2 ≈ -14.2 mV in chondrocytes) [1] [2]. These features enable it to act as a "threshold channel," amplifying subthreshold depolarizations through persistent ramp currents [1] [5].

Table 1: Biophysical Properties of Key Sodium Channel Isoforms in Pain Pathways

IsoformGeneTTX SensitivityActivation V1/2Primary LocalizationFunctional Role
Nav1.7SCN9ASensitive (nM)-14.2 mV [2]DRG neurons, sympathetic neurons, chondrocytesThreshold control, ramp currents
Nav1.8SCN10AResistant (μM)~0 mV [5]Nociceptors, low-threshold mechanoreceptorsAction potential upstroke, repetitive firing
Nav1.9SCN11AResistant-30 mV [1]NociceptorsPersistent current, resting potential modulation

Role of Nav1.7 in Nociceptive Signaling Pathways

Nav1.7 is densely expressed in dorsal root ganglion (DRG) neurons, particularly unmyelinated C-fibers and thinly myelinated Aδ-fibers. It localizes to peripheral nerve terminals, axons, and central terminals within the dorsal horn [1] [7]. At peripheral terminals, Nav1.7 amplifies generator potentials evoked by noxious stimuli (e.g., heat or mechanical stress) through its ramp currents, lowering the threshold for action potential initiation. In axons, it supports action potential propagation, while at central terminals, it modulates neurotransmitter release [1] [6]. Genetic ablation studies demonstrate that Nav1.7 deletion in sensory neurons abolishes mechanical pain and inflammatory hyperalgesia, while its deletion in both sensory and sympathetic neurons is required to eliminate heat pain and neuropathic pain [6]. This highlights its dual involvement in both peripheral signal initiation and central sensitization pathways.

Genetic and Pathophysiological Validation

Nav1.7 Loss-of-Function Mutations and Congenital Insensitivity to Pain

Homozygous loss-of-function mutations in SCN9A cause congenital insensitivity to pain (CIP), a rare autosomal recessive disorder (≈300 documented cases globally). Affected individuals exhibit complete absence of physiological pain perception while retaining tactile sensation, temperature discrimination, and motor function. Molecular mechanisms include nonsense mutations (e.g., truncations), splice-site variants, and missense mutations that impair channel trafficking or gating [4]. These mutations prevent Nav1.7-mediated amplification of subthreshold depolarizations in nociceptors, abolishing action potential firing in response to noxious stimuli. Notably, CIP individuals lack intraepidermal C-fibers in some cases, suggesting a neurodevelopmental role [1] [4] [8]. Mouse models recapitulating human CIP (e.g., Advillin-Cre-driven sensory neuron knockout) show abolished inflammatory pain and mechanical nociception, validating Nav1.7's non-redundant role in pain initiation [6] [8].

Gain-of-Function Mutations in Neuropathic and Inflammatory Pain Disorders

Conversely, gain-of-function mutations in SCN9A cause severe inherited pain syndromes via autosomal dominant inheritance:

  • Erythromelalgia: Mutations (e.g., F1449V, L858H) enhance activation kinetics, shift voltage-dependence toward hyperpolarization, and impair inactivation, leading to spontaneous firing of nociceptors. Symptoms include burning pain, redness, and swelling in extremities triggered by warmth or exercise [3] [4] [6].
  • Paroxysmal Extreme Pain Disorder (PEPD): Mutations (e.g., I1461T) disrupt fast inactivation, causing persistent sodium currents and neuronal hyperexcitability. Symptoms feature rectal, ocular, or mandibular pain attacks triggered by mechanical stimulation [4] [6].

Table 2: Human Pain Syndromes Linked to SCN9A Mutations

DisorderInheritanceKey MutationsFunctional ConsequencesClinical Features
Congenital Insensitivity to Pain (CIP)RecessiveNonsense (e.g., W897*), frameshiftsNon-functional channels or absence of channelsAbsence of pain perception, self-mutilation, fractures
ErythromelalgiaDominantL858H, F1449VHyperpolarized activation, slowed deactivationBurning pain in extremities, triggered by warmth
Paroxysmal Extreme Pain Disorder (PEPD)DominantI1461T, T1461IImpaired fast inactivation, persistent currentRectal/ocular pain attacks, bradycardia, flushing

These mutations directly link Nav1.7 hyperexcitability to peripheral sensitization and chronic pain. Nav1.7 is also implicated in acquired pain states: it is upregulated in human osteoarthritis chondrocytes (2.69-fold in severe OA) and inflammatory pain models, where it regulates Ca2+ signaling and secretome profiles that drive tissue degeneration [2] [8]. In neuropathic pain, while initial studies suggested Nav1.7 was dispensable [9], comprehensive knockout in sensory and sympathetic neurons (Wnt1-Cre model) abolishes neuropathic allodynia, implicating sympathetic-nociceptor crosstalk [6]. This genetic and pathophysiological validation solidifies Nav1.7 as a high-value target for chronic pain therapy.

Properties

Product Name

Nav1.7-IN-2

IUPAC Name

3-[[4-[3-(4-fluoro-2-methylphenoxy)azetidin-1-yl]pyrimidin-2-yl]amino]-N-methylbenzamide

Molecular Formula

C22H22FN5O2

Molecular Weight

407.4 g/mol

InChI

InChI=1S/C22H22FN5O2/c1-14-10-16(23)6-7-19(14)30-18-12-28(13-18)20-8-9-25-22(27-20)26-17-5-3-4-15(11-17)21(29)24-2/h3-11,18H,12-13H2,1-2H3,(H,24,29)(H,25,26,27)

InChI Key

MFAKJGXMORSMIX-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)F)OC2CN(C2)C3=NC(=NC=C3)NC4=CC=CC(=C4)C(=O)NC

Canonical SMILES

CC1=C(C=CC(=C1)F)OC2CN(C2)C3=NC(=NC=C3)NC4=CC=CC(=C4)C(=O)NC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.